molecular formula C10H11B B1273423 4-(2-Bromophenyl)-1-butene CAS No. 71813-50-8

4-(2-Bromophenyl)-1-butene

Cat. No. B1273423
CAS RN: 71813-50-8
M. Wt: 211.1 g/mol
InChI Key: YYTVAFQKTIHSHB-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)-1-butene (4-Bromo-1-butene) is an organic compound with the molecular formula C10H10Br. It is a colorless liquid, with a pungent odor, and is slightly soluble in water. It is produced through a number of synthetic processes, including the reaction of bromobenzene with 1-butene and the reaction of 2-bromo-1-butene with bromobenzene. 4-Bromo-1-butene is used in a variety of applications, including as an intermediate in the production of pharmaceuticals, as a reagent in organic synthesis, and as a building block in the synthesis of other compounds.

Scientific Research Applications

Synthesis of Antimicrobial Agents

4-(2-Bromophenyl)-1-butene: can serve as a precursor in the synthesis of various antimicrobial agents. By undergoing further chemical reactions, it can be transformed into compounds that exhibit activity against a range of pathogenic bacteria and fungi. This is particularly important in the era of increasing drug resistance, where novel antimicrobial agents are urgently needed .

Development of Anticancer Therapeutics

The compound’s derivatives have been studied for their potential as anticancer agents. Specifically, they have been evaluated against cancer cell lines such as the oestrogen receptor-positive human breast adenocarcinoma (MCF7), showing promising results in inhibiting cancer cell proliferation .

Molecular Docking Studies

Molecular docking studies are crucial for understanding how drugs interact with their targets at the molecular level4-(2-Bromophenyl)-1-butene derivatives can be used in computational models to predict their binding affinity and selectivity towards various biological targets, aiding in the design of more effective drugs .

Pharmacokinetic Profiling

The pharmacokinetic properties of a drug determine its behavior within the body. Derivatives of 4-(2-Bromophenyl)-1-butene can be analyzed for their absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for assessing their potential as therapeutic agents .

Neurotoxicity Studies

Research into the neurotoxic potential of derivatives of 4-(2-Bromophenyl)-1-butene can provide insights into their safety profile. Studies on the enzyme acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain can reveal the neurotoxic effects of these compounds, which is vital for drug development .

Antioxidant Activity Assessment

Compounds derived from 4-(2-Bromophenyl)-1-butene can be evaluated for their antioxidant properties. This is significant because oxidative stress is linked to various diseases, and antioxidants can mitigate these effects. Understanding the antioxidant capacity of these derivatives can lead to the development of protective agents against oxidative damage .

properties

IUPAC Name

1-bromo-2-but-3-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c1-2-3-6-9-7-4-5-8-10(9)11/h2,4-5,7-8H,1,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTVAFQKTIHSHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392932
Record name 4-(2-bromophenyl)-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromophenyl)-1-butene

CAS RN

71813-50-8
Record name 4-(2-bromophenyl)-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an ice cold solution of 2-bromobenzyl bromide (5.00 g, 0.020 mol) in THF (25 mL) was added 1M allyl magnesium bromide (100 mL, 0.100 mol) slowly via cannula. The reaction mixture was stirred at reflux for 1.5 h, cooled in an ice bath and quenched with 50 mL of aqueous 2M H2SO4. Water (50 mL) was added to dissolve any remaining solid and the layers were separated. The aqueous layer was extracted with Et2O (2×150 mL). The combined organic extracts Were dried over Na2SO4, filtered and concentrated to yield 1-bromo-2-but-3-enyl-benzene as a light yellow oil. The isolated crude product was carried forward without further purification.
[Compound]
Name
ice
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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5 g
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reactant
Reaction Step One
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100 mL
Type
reactant
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Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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